molecular formula C3HF7 B1596154 1H-HEPTAFLUOROPROPANE CAS No. 2252-84-8

1H-HEPTAFLUOROPROPANE

Cat. No.: B1596154
CAS No.: 2252-84-8
M. Wt: 170.03 g/mol
InChI Key: UKACHOXRXFQJFN-UHFFFAOYSA-N
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Description

Its chemical formula is C₃HF₇, and it is commonly used as a fire suppression agent due to its non-toxic and non-corrosive properties . It is also utilized in various industrial applications, including as a refrigerant and in metered-dose inhalers.

Mechanism of Action

The mechanism of action of propane, 1,1,1,2,2,3,3-heptafluoro- as a fire suppression agent involves the absorption of heat, which lowers the temperature of the flame and interrupts the combustion process. It does not deplete oxygen levels, making it safe for use in occupied spaces . In metered-dose inhalers, it acts as a propellant to deliver medication to the respiratory system without causing irritation or toxicity .

Comparison with Similar Compounds

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoropropane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF7/c4-1(5)2(6,7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKACHOXRXFQJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF7, C2F5CF2H
Record name HEPTAFLUOROPROPANE
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DSSTOX Substance ID

DTXSID4075297
Record name 1H-Heptafluoropropane
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Molecular Weight

170.03 g/mol
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Physical Description

Heptafluoropropane appears as a nonflammable compressed gas. Heavier than air. May asphyxiate by the displacement of air, especially in a confined space. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used as a refrigerant.
Record name HEPTAFLUOROPROPANE
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CAS No.

2252-84-8, 33660-75-2
Record name HEPTAFLUOROPROPANE
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Record name 1,1,1,2,2,3,3-Heptafluoropropane
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Record name Propane, 1,1,1,2,2,3,3-heptafluoro-
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Record name Propane, 1,1,1,2,2,3,3-heptafluoro-
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Record name 1H-Heptafluoropropane
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Record name 1,1,1,2,2,3,3-heptafluoropropane
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Synthesis routes and methods I

Procedure details

A 34 cubic centimeter Inconel™ reactor tube, equipped with a ceramic fiber heater, was packed with Takeda™ brand activated carbon. The activated carbon and reactor were purged with nitrogen between 150° C. and 200° C. The reactor was connected to tubing providing chlorine and the hydrofluorocarbon heptafluoropropane (HFC-227, containing 839 ppm 227ca and the remainder HFC-227ea). The flow of the chlorine and HFC-227 were controlled with gas flowmeters. Tables 1 and 2 below indicate the reaction parameters as well as the results. Fluoromonomer precursor chloroheptafluoropropane (CFC-217) exiting the reactor was first passed through a 10% (wt./wt.) KOH solution and then dried over CaSO4 before being captured for subsequent gas chromatography analysis.
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hydrofluorocarbon heptafluoropropane
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Synthesis routes and methods II

Procedure details

According to another embodiment of the present invention, a 34 cubic centimeter Inconel™ reactor tube is equipped with a ceramic fiber heater. The reactor is purged with nitrogen between 150° C. and 200° C. The reactor is connected to tubing providing chlorine and the hydrofluorocarbon heptafluoropropane (HFC-227). The flow of the chlorine and HFC-227 is controlled with gas flowmeters. Table 3 below indicates the suggested reaction parameters as well as the expected results. Fluoromonomer precursor chloroheptafluoropropane (CFC-217) exiting the reactor is first passed through a 10% (wt./wt.) KOH solution and then dried over CaSO4, before being captured for subsequent gas chromatography analysis.
[Compound]
Name
hydrofluorocarbon heptafluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-HEPTAFLUOROPROPANE
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Customer
Q & A

ANone: The molecular formula of HFC-227ea is C3HF7, and its molecular weight is 170.03 g/mol.

A: Yes, studies have used techniques like Fourier transform infrared spectroscopy (FTIR) [, , ] and microwave spectroscopy [] to characterize HFC-227ea and analyze its decomposition products. These techniques provide information about the molecule's vibrational and rotational modes, which can be used to identify and quantify the compound. Terahertz time-domain spectroscopy has also been employed to determine optical parameters like absorption coefficient, refractive index, and relative permittivity at different pressures [].

A: The performance of HFC-227ea as a fire suppressant is influenced by factors such as temperature, pressure, and the type of fuel involved. For instance, its effectiveness in suppressing methane/air and propane/air flames has been studied extensively [, ]. Additionally, its thermodynamic properties, including ultrasonic speed of sound and derived properties like density and isobaric heat capacity, have been investigated at varying temperatures and pressures [].

A: HFC-227ea is primarily used as a fire suppressant in total flooding systems, especially in areas with sensitive equipment like computer rooms and museums [, ]. Its effectiveness in extinguishing fires involving materials like paper files and electronic equipment makes it a suitable choice for such applications. Furthermore, it finds use as a refrigerant, propellant in medical inhalers, and in other specialized applications due to its inert nature and favorable thermodynamic properties [, , , ].

A: While HFC-227ea is not typically known for its catalytic properties, its decomposition products at high temperatures can participate in complex reaction mechanisms during fire suppression []. Studies have investigated the kinetics of its reactions with O(3P) and H atoms at high temperatures, revealing insights into its decomposition pathways and the influence of fluorine atoms on its reactivity [].

A: Yes, computational chemistry techniques like ab initio molecular orbital (MO) calculations have been used to study HFC-227ea []. These calculations provide information about the molecule's electronic structure, bond lengths, and vibrational frequencies, which are crucial for understanding its properties and reactivity. Additionally, transition state theory (TST) has been employed to calculate rate coefficients for its reactions, further aiding in the comprehension of its decomposition kinetics [].

A: Research indicates that the number of CF3 groups in fluoropropane molecules significantly influences their effectiveness in fire suppression [, ]. Compounds with two CF3 groups, like HFC-227ea, exhibit higher efficiency. This suggests a structure-activity relationship where the presence of multiple CF3 groups enhances the fire-suppressing ability.

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